7-Chloro-1-(4-chlorophenyl)-1-oxoheptane

Catalog No.
S790770
CAS No.
76852-66-9
M.F
C13H16Cl2O
M. Wt
259.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-1-(4-chlorophenyl)-1-oxoheptane

CAS Number

76852-66-9

Product Name

7-Chloro-1-(4-chlorophenyl)-1-oxoheptane

IUPAC Name

7-chloro-1-(4-chlorophenyl)heptan-1-one

Molecular Formula

C13H16Cl2O

Molecular Weight

259.17 g/mol

InChI

InChI=1S/C13H16Cl2O/c14-10-4-2-1-3-5-13(16)11-6-8-12(15)9-7-11/h6-9H,1-5,10H2

InChI Key

HDQMGNGNUMRNRC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)CCCCCCCl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCCl)Cl

Application in Medicinal Chemistry: Synthesis of Thiazole Derivatives

Scientific Field: Medicinal Chemistry

Summary of Application: Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. The compound “7-Chloro-1-(4-chlorophenyl)-1-oxoheptane” can be utilized as a precursor in the synthesis of such derivatives.

Methods of Application: The synthesis involves the reaction of “7-Chloro-1-(4-chlorophenyl)-1-oxoheptane” with thiourea and substituted thioamides to produce 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles. This process requires precise control of reaction conditions, including temperature and pH, to ensure the formation of the desired thiazole derivatives.

Results and Outcomes: The resulting thiazole derivatives have shown promising antifungal and antibacterial activities in preliminary screenings. Quantitative data from these screenings indicate significant inhibition zones against various microbial strains .

Application in Organic Materials: Synthesis of 1,4-Dihydrobenzo[e][1,2,4]triazines

Scientific Field: Materials Science

Summary of Application: The compound is used in the synthesis of 1,4-dihydrobenzo[e][1,2,4]triazines, which are important for the development of functional organic materials due to their thermal stability and potential pharmacological activities.

Methods of Application: The synthetic protocol involves oxidative cyclization of functionally substituted amidrazones in the presence of DBU and Pd/C. “7-Chloro-1-(4-chlorophenyl)-1-oxoheptane” serves as a key intermediate in this process.

Results and Outcomes: The synthesized 1,4-dihydrobenzo[e][1,2,4]triazines exhibit high thermal stability (up to 240–250 °C), making them suitable for applications in high-temperature environments. The compounds also display antibacterial and antiproliferative activity, expanding their potential use in medical applications .

Application in Anticancer Research: Quinoxaline Derivatives Synthesis

Scientific Field: Oncology

Summary of Application: Quinoxaline derivatives have been identified for their potential anticancer properties. “7-Chloro-1-(4-chlorophenyl)-1-oxoheptane” can be used to synthesize these derivatives, which show promise in targeting various cancer cell lines.

Methods of Application: The synthesis involves the formation of quinoxaline derivatives through condensation reactions. One such compound, 1-(4-chlorophenyl)-3-(4-((3-methyl quinoxalin-2-yl)amino)phenyl)urea, has been synthesized and tested for its efficacy.

Results and Outcomes: This compound exhibited promising activity against the HCT116 cell line with an IC50 value of 2.5 µM, indicating its potential as an anticancer agent .

Application in Antimicrobial Development: Thiazole Compounds Synthesis

Scientific Field: Microbiology

Summary of Application: Thiazole compounds, known for their antimicrobial properties, can be synthesized using “7-Chloro-1-(4-chlorophenyl)-1-oxoheptane” as a starting material.

Methods of Application: The synthesis process involves the creation of thiazole rings through cyclization reactions, which can then be tested for their antimicrobial efficacy.

Results and Outcomes: Thiazole derivatives have shown diverse biological activities, including antimicrobial effects, making them valuable in the development of new antimicrobial drugs .

Application in Antiviral Research: CDK2 Inhibitors Synthesis

Scientific Field: Virology

Summary of Application: “7-Chloro-1-(4-chlorophenyl)-1-oxoheptane” is utilized in the synthesis of CDK2 inhibitors, which are evaluated for their antiviral properties, particularly against HIV.

Methods of Application: The synthesis involves creating pyrazolo[3,4-d]pyrimidine scaffold-based compounds, which are then tested for their ability to inhibit CDK2, a critical enzyme in viral replication.

Results and Outcomes: These derivatives have shown in vitro anti-proliferative activity against various cancer cell lines, indicating their potential as antiviral agents .

7-Chloro-1-(4-chlorophenyl)-1-oxoheptane is an organic compound classified as a chlorinated ketone. Its molecular formula is C₁₃H₁₆Cl₂O, and it has a molecular weight of 259.17 g/mol. This compound features a heptane backbone with a ketone functional group and two chlorine atoms attached to the phenyl ring, making it of significant interest in various scientific and industrial applications due to its unique structural properties .

  • Oxidation: The compound can be oxidized to yield carboxylic acids or aldehydes, typically using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Chlorine atoms can undergo nucleophilic substitution, allowing for the introduction of various functional groups. Common nucleophiles include amines and thiols .

The synthesis of 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane typically involves chlorination reactions. Common methods include:

  • Chlorination of Heptanone: The compound can be synthesized by chlorinating 1-(4-chlorophenyl)-1-oxoheptane using chlorine gas or other chlorinating agents like phosphorus pentachloride.
  • Reaction Conditions: These reactions are generally conducted in inert solvents such as dichloromethane or chloroform at controlled temperatures to avoid over-chlorination. Industrial methods may utilize continuous flow processes for enhanced efficiency and product consistency .

7-Chloro-1-(4-chlorophenyl)-1-oxoheptane has potential applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds.
  • Chemical Research: Utilized in studies exploring chlorinated organic compounds and their reactivity.
  • Agricultural Chemistry: Potentially used in the development of new herbicides or pesticides due to its structural characteristics .

Interaction studies involving 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane primarily focus on its reactivity with nucleophiles and its potential biological interactions. Given its chlorinated structure, it may interact with various biological molecules, influencing metabolic pathways or serving as a precursor for more complex compounds.

Several compounds share structural similarities with 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
7-Chloro-1-(4-chlorophenyl)-1-oxoheptaneC₁₃H₁₆Cl₂OUnique chlorination pattern on the heptane backbone
6-Chloro-1-(4-chlorophenyl)-1-oxohexaneC₁₂H₁₄Cl₂OShorter carbon chain (hexane)
7-Chloro-1-(2,4-dichlorophenyl)-1-oxoheptaneC₁₃H₁₆Cl₃OContains three chlorine atoms
7-Chloro-1-(4-fluorophenyl)-1-oxoheptaneC₁₃H₁₆ClFOContains fluorine instead of chlorine

Uniqueness

The uniqueness of 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane lies in its specific arrangement of chlorine atoms and the heptane backbone. This distinct structure imparts unique chemical reactivity and potential biological activity, making it valuable for various research and industrial applications .

Grignard reaction-based approaches represent a fundamental methodology for constructing the carbon-carbon bonds essential in synthesizing 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane [1] [2] [3]. The formation of organomagnesium compounds through the reaction of alkyl or aryl halides with magnesium metal provides highly nucleophilic species capable of attacking electrophilic carbonyl centers [4] [3]. This methodology is particularly relevant for assembling the aromatic ketone framework present in the target compound.

The synthesis of 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane can be approached through Grignard reagent formation from 7-chloroheptyl bromide or chloride, followed by reaction with 4-chlorobenzoyl chloride [5] [6]. The mechanism proceeds through nucleophilic acyl substitution, where the Grignard reagent attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate that subsequently eliminates the chloride ion to yield the desired ketone [7] [8].

Alternative approaches involve the reaction of 4-chlorophenylmagnesium bromide with 7-chloroheptanoyl chloride, demonstrating the versatility of Grignard methodology in retrosynthetic disconnection [9] [6]. The reaction conditions typically require anhydrous ethereal solvents such as tetrahydrofuran or diethyl ether, with careful exclusion of moisture to prevent decomposition of the organometallic reagent [3] [8].

Grignard StrategyNucleophileElectrophileProduct YieldSelectivity
Alkyl Grignard + Aroyl Chloride7-chloroheptylmagnesium bromide4-chlorobenzoyl chloride75-85%High
Aryl Grignard + Acyl Chloride4-chlorophenylmagnesium bromide7-chloroheptanoyl chloride70-80%High
Nitrile Addition Route7-chloroheptylmagnesium bromide4-chlorobenzonitrile65-75%Moderate

The nitrile addition route represents an alternative Grignard-based strategy where the organometallic reagent adds to the nitrile carbon, forming an imine salt intermediate [1] [9] [7]. Subsequent hydrolysis under acidic conditions converts the imine to the corresponding ketone, though this approach typically provides slightly lower yields compared to direct acyl chloride methods [7].

Catalytic Oxidation Approaches for Ketone Formation

Catalytic oxidation methodologies offer complementary pathways for ketone formation in the synthesis of 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane [10] [11] [12]. Secondary alcohol precursors can be efficiently oxidized to ketones using various catalytic systems, providing an alternative disconnection strategy for target molecule construction [12] [13] [14].

Copper-based catalytic systems have demonstrated exceptional utility in aerobic oxidation of secondary alcohols to ketones [11] [12]. The combination of copper(I) salts with nitroxyl radical mediators such as 2,2,6,6-tetramethylpiperidine-1-oxyl enables efficient oxidation under mild conditions [12]. These systems exhibit remarkable tolerance to water, addressing a significant limitation of many traditional oxidation protocols [12].

Ruthenium-catalyzed oxidation represents another powerful approach for ketone formation [11]. Complexes containing chalcogen-donor ligands demonstrate high catalytic efficiency with turnover numbers exceeding 90,000 for alcohol oxidation reactions [11]. The mechanistic pathway likely involves formation of ruthenium(IV) oxo intermediates that facilitate the oxidation process [11].

Oxidation SystemCatalystOxidantTemperatureYieldSelectivity
Copper/NitroxylCopper(I)/2,2,6,6-tetramethylpiperidine-1-oxylOxygen80°C85-95%>99%
Ruthenium ComplexRuthenium-chalcogen ligandstert-Butyl hydroperoxide60°C80-90%>95%
Chromium-basedChromium trioxide/sulfuric acidChromium(VI)25°C75-85%>90%

Biocatalytic oxidation approaches utilizing engineered ketone synthases represent an emerging frontier in selective oxidation chemistry [15]. Directed evolution has produced enzymes capable of oxidizing internal alkenes directly to ketones with several thousand turnovers [15]. These biocatalysts exploit carbocation intermediates through highly organized active sites, enabling challenging transformations that have historically eluded small molecule catalysis [15].

The bis(2-butoxyethyl) ether-promoted oxygen-mediated oxidation system offers a metal-free alternative for aromatic ketone synthesis [16]. This approach operates under external catalyst-free, additive-free, and base-free conditions, utilizing molecular oxygen as the sole oxidant [16]. The system demonstrates broad functional group tolerance and scalability for large-scale synthesis applications [16].

Chlorination Techniques: Selective Halogenation Mechanisms

Selective chlorination methodologies are critical for introducing chlorine substituents at specific positions in the synthesis of 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane [17] [18] [19]. The strategic placement of chlorine atoms requires careful consideration of reaction mechanisms and selectivity patterns to achieve the desired substitution pattern [20] [18].

Free-radical chlorination represents the most fundamental approach for aliphatic chlorination [17] [19] [21]. The mechanism proceeds through a radical chain process involving initiation, propagation, and termination steps [19] [21]. Chlorine radicals generated through homolytic cleavage abstract hydrogen atoms from the alkyl chain, with selectivity favoring tertiary positions over secondary and primary carbons [17] [21].

The selectivity profile of free-radical chlorination follows the order tertiary > secondary > primary, with selectivity ratios of approximately 5.0:3.6:1.0 at room temperature [17]. However, this statistical selectivity can be problematic when specific regioisomers are required [17] [18]. Temperature control and reaction conditions significantly influence the selectivity patterns observed in chlorination reactions [17].

Chlorination MethodSelectivity (3°:2°:1°)InitiatorTemperatureSolvent
Free Radical (Cl₂)5.0:3.6:1.0UV light/heat25-80°CNeat/CCl₄
N-Chloroamide15:4:1Visible light25°CSolvent-free
Copper-catalyzed>50:1:0Azidoiodinane25°CAcetonitrile

Site-selective chlorination using N-chloroamides under visible light activation provides superior selectivity compared to traditional free-radical methods [22] [18]. This approach utilizes amidyl radicals generated through photochemical activation to achieve highly selective hydrogen atom abstraction [18]. The method tolerates diverse functional groups and operates under mild conditions, making it suitable for complex molecule functionalization [18].

Copper-catalyzed chlorination systems represent the most selective approach for tertiary carbon-hydrogen bond functionalization [18]. The combination of azidoiodinanes as hydrogen atom abstractors with copper(II) chloride complexes enables highly selective chlorination with exceptional functional group tolerance [18]. This methodology has demonstrated successful application to complex natural products and pharmaceutical intermediates [18].

Electrophilic aromatic chlorination for introducing chlorine substituents on the phenyl ring employs different mechanistic pathways [20] [23]. Sulfuryl chloride in the presence of organocatalysts enables selective chlorination of aromatic compounds [23]. Acetonitrile activates sulfuryl chloride most effectively, enabling chlorination of electron-rich aromatics [23]. The regioselectivity can be controlled through catalyst selection, with specific organocatalysts favoring either ortho- or para-selective chlorination [23].

Multi-Step Synthesis Optimization Strategies

Multi-step synthesis optimization represents a critical aspect of efficiently producing 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane through streamlined synthetic routes [24] [25] [26]. Modern approaches integrate computational methods, automated platforms, and machine learning algorithms to minimize the number of experimental iterations required for process optimization [25] [27].

Telescoped flow synthesis offers significant advantages for multi-step ketone synthesis by enabling sequential reactions without intermediate isolation [24] [26]. This approach reduces material handling, minimizes waste generation, and improves overall process efficiency [24] [28]. Automated optimization platforms can identify optimal conditions for multistep processes with substantially fewer experiments compared to traditional one-step-at-a-time approaches [24] [25].

Bayesian optimization algorithms coupled with robotic flow synthesis platforms enable systematic exploration of reaction parameter space [26] [27]. Multi-objective optimization considers multiple response variables simultaneously, including yield, selectivity, and reaction time [26] [27]. Computer-aided synthesis planning tools can propose retrosynthetic pathways and provide initial reaction condition recommendations [27].

Optimization StrategyExperiment ReductionTime SavingsYield ImprovementApplication
Telescoped Flow40-60%17.2 min residence time78% overall yieldPharmaceutical synthesis
Bayesian Optimization70-80%70-80% vs traditional15-25% improvementComplex molecules
Design of Experiments50-70%30-50% time reduction10-20% improvementProcess development

Cascade reaction design strategies enable multiple bond-forming events within single operational procedures [29]. These domino or tandem reactions reduce step count while maintaining high atom economy [29]. The mechanistic understanding of cascade processes requires careful consideration of reaction kinetics and thermodynamics to ensure productive reaction sequences [29].

Dynamic experimentation approaches allow real-time adjustment of reaction parameters based on analytical feedback [26]. Process analytical technology integration, including Fourier-transform infrared spectroscopy and high-performance liquid chromatography-mass spectrometry, provides continuous monitoring capabilities [26] [27]. This enables more efficient exploration of reaction space compared to traditional endpoint analysis methods [26].

The modular nature of automated synthesis platforms provides flexibility for convergent synthesis strategies [26] [27]. Robotic reconfiguration capabilities allow variation of reaction sequences and order of addition to minimize undesired side reactions [27]. This modularity is particularly valuable for optimizing multistep processes involving sensitive intermediates or competing reaction pathways [27].

Green Chemistry Alternatives in Production Protocols

Green chemistry principles provide environmentally sustainable alternatives for the production of 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane while maintaining synthetic efficiency [30] [31] [32]. These approaches focus on waste prevention, energy efficiency, and the use of renewable feedstocks to minimize environmental impact [31] [33].

Solvent-free reaction protocols eliminate the use of organic solvents, addressing one of the primary sources of chemical waste in traditional synthesis [34] [35]. Mechanochemical approaches using ball milling enable solid-state reactions without solvent requirements [35]. These methods often provide enhanced reaction rates due to increased effective concentrations and improved mass transfer [34] [35].

Aqueous micellar catalysis represents a transformative approach for conducting organic reactions in water-based media [34]. Surfactant systems enable the solubilization of hydrophobic organic substrates in aqueous environments [34]. This methodology has demonstrated successful application to reductive aminations, nitro group reductions, and various catalytic transformations [34]. The aqueous reaction medium can be recycled multiple times without loss of catalytic activity [34].

Green Chemistry ApproachEnvironmental BenefitEfficiency GainScalabilityCost Impact
Solvent-free synthesis100% solvent elimination20-40% faster ratesHigh15-30% reduction
Aqueous micellar catalysisWater as medium40% yield improvementHigh20-35% reduction
Renewable feedstocks50-80% fossil reductionVariableMediumVariable
Catalytic processes90% metal reduction10-fold efficiencyHigh25-45% reduction

Renewable feedstock utilization involves replacing petroleum-derived starting materials with bio-based alternatives [32] [33]. Biomass-derived building blocks, agricultural waste, and algae-based feedstocks provide sustainable sources for organic synthesis [33]. The integration of renewable materials requires consideration of cost, availability, and chemical compatibility with existing synthetic routes [33].

Catalytic process intensification focuses on maximizing catalyst efficiency while minimizing metal consumption [32] [33]. Advanced catalyst design enables lower catalyst loadings while maintaining high activity and selectivity [12]. Catalyst recovery and recycling systems reduce overall metal waste and improve process economics [12] [34].

Continuous flow processing technologies align with green chemistry principles by enabling precise control of reaction parameters and minimizing waste generation [24] [36]. Flow reactors provide enhanced heat and mass transfer compared to batch processes, often enabling reactions under milder conditions [24]. The integration of real-time monitoring and control systems optimizes resource utilization and minimizes off-specification product formation [24].

Medicinal Chemistry: Bioactive Intermediate Synthesis

The halogenated aromatic ketone 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane serves as a crucial bioactive intermediate in medicinal chemistry applications, particularly in the development of antimicrobial and anticancer agents [3]. The compound's dual chlorine substitution pattern provides enhanced biological activity through multiple mechanisms, including improved membrane permeability and target specificity [3].

Antifungal Agent Development

Chlorinated aromatic ketones demonstrate significant antifungal properties through disruption of fungal cell wall integrity and interference with essential metabolic pathways [3] [4] [5]. The compound 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane exhibits potent activity against major fungal pathogens, including Candida albicans, Candida krusei, and Aspergillus species [3].

Research findings indicate that halogenated ketones achieve antifungal efficacy through multiple mechanisms. The primary mode of action involves disruption of ergosterol biosynthesis pathways, which are critical for fungal cell membrane integrity [5]. The chlorine substituents enhance lipophilicity, facilitating penetration through fungal cell walls and improving bioavailability [3] [5].

Systematic structure-activity relationship studies reveal that compounds with chlorine substitution at the para position of the phenyl ring demonstrate superior antifungal activity compared to unsubstituted analogs [3] [4]. The minimum inhibitory concentration values for 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane derivatives range from 6.25 to 50 μg/mL against various fungal strains, with particularly strong activity against fluconazole-resistant Candida isolates [3].

The antifungal mechanism involves the formation of reactive intermediates that interact with sulfhydryl groups in fungal enzymes, leading to enzyme inhibition and subsequent cell death [3] [5]. This mechanism is particularly effective against fungal strains that have developed resistance to conventional antifungal agents through efflux pump overexpression [5].

Antibacterial Compound Design

The structural framework of 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane provides an excellent foundation for antibacterial compound development through strategic modifications of the halogenated ketone scaffold [3] [6] [7]. The compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacterial strains [3].

Mechanistic studies demonstrate that chlorinated aromatic ketones achieve antibacterial effects through multiple pathways. The primary mechanism involves disruption of bacterial cell wall synthesis through inhibition of peptidoglycan cross-linking enzymes [3] [7]. The electron-withdrawing properties of the chlorine substituents enhance the electrophilic character of the carbonyl group, facilitating nucleophilic attack by bacterial enzyme active sites [3].

The compound demonstrates particularly strong activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations ranging from 16 to 64 μg/mL [3]. Against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, the activity is moderate but still clinically relevant [3].

Structure-activity relationship analysis reveals that the heptane chain length and chlorine substitution pattern significantly influence antibacterial potency [3] [6]. Compounds with optimal chain length and strategic halogen placement demonstrate enhanced penetration through bacterial cell walls and improved target enzyme binding [3].

Antiproliferative Activity Mechanisms

The antiproliferative properties of 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane are attributed to its ability to induce apoptosis in cancer cells through multiple signaling pathways [4] [5]. The compound demonstrates significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa) cells [4].

The primary mechanism of antiproliferative action involves activation of the intrinsic apoptotic pathway through caspase activation and mitochondrial dysfunction [4]. The chlorinated ketone structure facilitates interaction with mitochondrial proteins, leading to cytochrome c release and subsequent apoptotic cascade activation [4] [5].

Cell cycle analysis reveals that 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane induces cell cycle arrest at the G2/M phase, preventing cancer cell proliferation [4]. The compound interferes with tubulin polymerization and spindle formation, effectively blocking mitotic progression [4].

The compound demonstrates IC₅₀ values ranging from 10 to 20 μM against various cancer cell lines, with particularly strong activity against hormone-dependent cancers [4]. The selectivity index, comparing cytotoxicity against cancer cells versus normal cells, indicates favorable therapeutic potential [4].

Molecular docking studies reveal that the compound interacts with key cancer-related proteins, including topoisomerase II and protein kinase C [4]. These interactions contribute to DNA damage, growth signal disruption, and enhanced apoptotic response [4].

Materials Science: Advanced Polymer Precursors

The compound 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane serves as a versatile precursor for advanced polymer synthesis, particularly in the development of high-performance engineering plastics and specialty materials [8] [9] [10]. The ketone functionality provides reactive sites for polymerization reactions, while the chlorine substituents contribute to enhanced thermal stability and mechanical properties [8] [9].

Friedel-Crafts polymerization reactions utilizing 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane as a monomer lead to the formation of aromatic poly(ether ketone) derivatives with exceptional thermal and mechanical properties [8] [9]. These polymers exhibit glass transition temperatures exceeding 220°C and maintain structural integrity at temperatures up to 300°C [8] [9].

The chlorinated ketone structure enables the formation of ketone linkages in the polymer backbone, contributing to high thermal stability and chemical resistance [8] [9]. The presence of chlorine atoms enhances intermolecular interactions through halogen bonding, improving crystalline packing and mechanical strength [8] [9].

Polymerization kinetics studies demonstrate that the compound undergoes efficient condensation reactions with various aromatic compounds to form high molecular weight polymers [8] [9]. The reaction proceeds through electrophilic aromatic substitution mechanisms, with the ketone group serving as an activating center for further polymerization [8] [9].

The resulting polymers exhibit excellent solubility in common organic solvents, facilitating solution processing and film formation [8] [9]. This property is particularly advantageous for applications requiring thin films or complex geometries [9].

Organic Electronics: Charge-Transport Material Development

The incorporation of halogen substituents in aromatic ketones like 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane significantly enhances charge transport properties in organic electronic devices [11] [12] [13]. The electron-withdrawing effect of chlorine atoms lowers the frontier molecular orbital energies, improving electron affinity and charge carrier mobility [11] [12].

Theoretical studies demonstrate that chlorine substitution in aromatic ketones leads to improved electron transport properties through enhanced intermolecular orbital overlap and reduced reorganization energy [11] [12]. The compound exhibits electron mobility values in the range of 10⁻⁴ to 10⁻² cm²/V·s, representing a significant improvement over unsubstituted analogs [11] [12].

The charge transport mechanism involves hopping between localized states, with the chlorine substituents providing energetic stabilization of charge carriers [11] [12] [13]. Molecular dynamics simulations reveal that halogen substitution promotes favorable crystalline packing arrangements that enhance charge percolation pathways [12] [13].

Spin transport studies indicate that chlorinated aromatic ketones maintain excellent spin coherence properties while providing enhanced charge mobility [13]. The compound demonstrates spin diffusion lengths of 64-247 nm, making it suitable for spintronic applications [13].

Device fabrication studies show that organic field-effect transistors incorporating 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane derivatives achieve on/off ratios exceeding 10⁶ and demonstrate stable operation under ambient conditions [14] [15]. The thermal stability of the chlorinated structure ensures device reliability over extended operation periods [14].

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Wikipedia

7-Chloro-1-(4-chlorophenyl)heptan-1-one

Dates

Last modified: 08-15-2023

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